5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine
CAS No.: 645420-70-8
Cat. No.: VC1844767
Molecular Formula: C19H14BrN3
Molecular Weight: 364.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645420-70-8 |
|---|---|
| Molecular Formula | C19H14BrN3 |
| Molecular Weight | 364.2 g/mol |
| IUPAC Name | 5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2 |
| Standard InChI Key | BAONJJYITSLFLE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Physical Properties
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine (CAS No. 645420-70-8) is characterized by its heterocyclic scaffold consisting of an imidazole ring fused with a pyridine ring. The structure is further distinguished by the presence of a bromophenyl group and a phenyl group attached to the core structure. This arrangement contributes to the compound's unique chemical behavior and biological interactions.
The molecular formula of the compound is C19H14BrN3, with a calculated molecular weight of 364.2 g/mol. The presence of the bromine atom contributes significantly to the molecular weight and affects the electron distribution within the molecule, influencing its reactivity patterns. The compound contains three nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets, potentially explaining some of its observed pharmacological activities.
Physical Characteristics
The compound exists as a solid at room temperature with structural features typical of the imidazopyridine family. Its physical properties are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrN3 |
| Molecular Weight | 364.2 g/mol |
| CAS Number | 645420-70-8 |
| Physical State | Solid |
| Structure Classification | Imidazopyridine derivative |
| Structural Features | Imidazole ring fused with pyridine ring; bromophenyl and phenyl substituents |
Synthesis Methodologies
Several synthetic routes have been established for the preparation of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine, with each method offering distinct advantages depending on the available reagents and desired reaction conditions.
Condensation Reactions
One common method for synthesizing this compound involves the reaction of 3,4-diaminopyridine with the Na2S2O5 adduct of corresponding benzaldehydes. This approach leverages the reactivity of the diamine functionality to form the imidazole ring through a condensation mechanism. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to generate the imidazopyridine scaffold.
Alkylation Approaches
Alkylation reactions represent another viable synthetic strategy, particularly for introducing the 4-bromobenzyl group at the 5-position. This method typically employs alkyl halides (such as 4-bromobenzyl bromide) under basic conditions, with potassium carbonate (K2CO3) serving as a common base. The reaction medium often consists of polar aprotic solvents like dimethylformamide (DMF), which facilitate the nucleophilic substitution process.
While the search results focus primarily on imidazo[4,5-c]pyridines, related synthetic methodologies for imidazo[4,5-b]pyridines provide additional insights into potential synthetic routes. For instance, the synthesis of imidazo[4,5-b]pyridine derivatives can involve a reaction sequence starting from 2-chloro-3-nitropyridine . Such approaches might be adaptable for the preparation of imidazo[4,5-c]pyridine derivatives with appropriate modifications.
Chemical Reactivity and Reactions
The chemical behavior of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is influenced by its heterocyclic core structure and the nature of its substituents, particularly the reactive bromine atom.
Oxidation Reactions
The compound can undergo oxidation reactions with various oxidizing agents, potentially targeting the nitrogen atoms in the imidazole ring or the benzylic position. These transformations can lead to N-oxides or carbonyl-containing derivatives, expanding the structural diversity accessible from this scaffold.
Reduction Processes
Biological Activities and Applications
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine exhibits diverse biological activities that highlight its potential as a lead compound for drug development in multiple therapeutic areas.
Oncological Applications
Research has indicated potential applications in oncology, suggesting that the compound may possess antiproliferative or cytotoxic properties against cancer cells. The exact mechanisms underlying these anticancer effects may involve interference with cellular signaling pathways critical for cancer cell growth and survival.
Mechanism of Action
The biological effects of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine likely stem from its ability to interact with specific molecular targets in cellular systems.
Structure-Activity Relationships
Understanding the relationship between the structural features of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine and its biological activities is essential for rational drug design based on this scaffold.
Comparison with Related Compounds
The compound can be compared with other imidazopyridine derivatives such as those with variations in the imidazole-pyridine fusion pattern (e.g., imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine). These structural analogs exhibit diverse pharmacological profiles, highlighting how subtle structural changes can significantly impact biological activity.
Influence of Substituents
The presence of the 4-bromobenzyl group at the 5-position and the phenyl group at the 2-position likely plays crucial roles in determining the compound's biological properties. The bromine atom, in particular, may enhance binding affinity to certain targets through halogen bonding or influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity and purity of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine in research and development contexts.
Future Research Directions
The diverse properties of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine suggest several promising avenues for future investigation.
Medicinal Chemistry Optimization
Structure-activity relationship studies could focus on systematic modifications of the core structure and substituents to enhance potency, selectivity, and pharmacokinetic properties. Particular attention might be directed toward exploring alternatives to the bromine substituent and varying the nature of the aromatic groups.
Target Identification and Validation
More detailed investigations into the specific molecular targets of this compound would be valuable for understanding its mechanism of action and guiding further development. Techniques such as affinity chromatography, photoaffinity labeling, or computational docking studies could help identify potential binding partners.
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